molecular formula C11H16N2O4S B1634187 3-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine CAS No. 436091-52-0

3-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine

Cat. No.: B1634187
CAS No.: 436091-52-0
M. Wt: 272.32 g/mol
InChI Key: OBKRXLAXXILPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine is an organic compound characterized by the presence of a methoxy group, a morpholine ring, and a sulfonyl group attached to a phenylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-methoxy-4-nitrophenylamine.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonylation: The amine group is then sulfonylated using a sulfonyl chloride, such as morpholine-4-sulfonyl chloride, under basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: 3-Hydroxy-4-(morpholine-4-sulfonyl)-phenylamine.

    Reduction: 3-Methoxy-4-(morpholine-4-thio)-phenylamine.

    Substitution: Various N-substituted derivatives depending on the substituent used.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

Medicine:

  • Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and sulfonyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target. The morpholine ring provides additional binding affinity and specificity.

Comparison with Similar Compounds

  • 3-Methoxy-4-(morpholine-4-sulfonyl)-benzoic acid.
  • 3-Methoxy-4-(morpholine-4-sulfonyl)-benzylamine.

Comparison:

    3-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine: is unique due to its amine group, which allows for further functionalization and derivatization.

    3-Methoxy-4-(morpholine-4-sulfonyl)-benzoic acid: has a carboxylic acid group, making it more acidic and suitable for different types of reactions.

    3-Methoxy-4-(morpholine-4-sulfonyl)-benzylamine: has a benzylamine group, which can influence its reactivity and binding properties.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-methoxy-4-morpholin-4-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-16-10-8-9(12)2-3-11(10)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKRXLAXXILPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine
Reactant of Route 2
Reactant of Route 2
3-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine
Reactant of Route 3
Reactant of Route 3
3-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine
Reactant of Route 4
Reactant of Route 4
3-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine
Reactant of Route 6
Reactant of Route 6
3-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.